molecular formula C18H22N2O3S B5512580 N-{(3S*,4R*)-4-(5-methyl-2-furyl)-1-[3-(3-thienyl)propanoyl]-3-pyrrolidinyl}acetamide

N-{(3S*,4R*)-4-(5-methyl-2-furyl)-1-[3-(3-thienyl)propanoyl]-3-pyrrolidinyl}acetamide

Cat. No. B5512580
M. Wt: 346.4 g/mol
InChI Key: VSWXZEMHXWOAGJ-HZPDHXFCSA-N
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Description

The compound , due to its complex molecular structure that includes a pyrrolidine ring, furan and thiophene moieties, and acetamide linkage, is likely of interest in pharmaceutical and organic chemistry research for its potential biological activities and chemical properties.

Synthesis Analysis

The synthesis process for similar complex organic compounds often involves multi-step reactions, starting from readily available or specially synthesized precursors. The specific synthesis details for this compound aren't directly available, but related research shows methodologies for creating compounds with similar structures, such as pyrrolidinyl acetamides, involving steps like N-alkylation, acylation, and condensation reactions (Barlow et al., 1991), (Costello et al., 1991).

Molecular Structure Analysis

The molecular structure of such a compound would be characterized by its stereochemistry and functional groups. Stereochemistry plays a crucial role in the biological activity of a compound, affecting its binding to biological targets. The presence of multiple functional groups like furan, thiophene, and acetamide in the molecule suggests a potential for diverse chemical reactivity and interactions with biological molecules.

Chemical Reactions and Properties

Compounds with pyrrolidine, furan, and thiophene rings are known for participating in various chemical reactions, including nucleophilic substitution, electrophilic addition, and cycloaddition reactions. Their chemical properties are significantly influenced by the electron-rich nature of the furan and thiophene rings and the nucleophilicity of the pyrrolidine nitrogen (Dyachenko & Chernega, 2006).

Scientific Research Applications

Synthesis and Structural Analysis

  • Novel Synthesis Approaches : Research has been conducted on synthesizing novel bis-α,β-unsaturated ketones, nicotinonitrile, 1,2-dihydropyridine-3-carbonitrile, fused thieno[2,3-b]pyridine, and pyrazolo[3,4-b]pyridine derivatives. These compounds, including those with furyl and thienyl groups, have been evaluated for their antimicrobial properties, showcasing the methodological advancements in creating heterocyclic compounds with potential biological activities (Altalbawy, 2013).

  • Structural Characterization : Studies involving the structural analysis, such as X-ray crystallography, have been performed on compounds with similar furyl and thienyl substituents. This research provides valuable information on the molecular configurations, which is critical for understanding the biological and chemical properties of these compounds (Dyachenko & Chernega, 2006).

Biological Activities and Applications

  • Antimicrobial Properties : The antimicrobial evaluation of novel compounds synthesized from furyl and thienyl derivatives has revealed significant potential in combating various microbial infections. These findings highlight the importance of these compounds in developing new antimicrobial agents (Attaby et al., 1999).

  • Analgesic Activity : Research into the analgesic properties of compounds containing furyl and partially saturated pyridine fragments has shown promising results. Some compounds exhibited an antinociceptive effect superior to reference drugs, indicating potential applications in pain management (Krivokolysko et al., 2021).

  • Insecticidal Properties : Innovative heterocycles incorporating thiadiazole moieties have been synthesized and assessed for their insecticidal activity against the cotton leafworm, Spodoptera littoralis. This research contributes to the development of new agricultural chemicals with enhanced effectiveness and safety profiles (Fadda et al., 2017).

Future Directions

The future research directions would depend on the properties and potential applications of this compound. Given the presence of the furyl, thienyl, and pyrrolidinyl groups, it could be of interest in fields like medicinal chemistry or materials science .

properties

IUPAC Name

N-[(3S,4R)-4-(5-methylfuran-2-yl)-1-(3-thiophen-3-ylpropanoyl)pyrrolidin-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-12-3-5-17(23-12)15-9-20(10-16(15)19-13(2)21)18(22)6-4-14-7-8-24-11-14/h3,5,7-8,11,15-16H,4,6,9-10H2,1-2H3,(H,19,21)/t15-,16-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSWXZEMHXWOAGJ-HZPDHXFCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2CN(CC2NC(=O)C)C(=O)CCC3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)[C@@H]2CN(C[C@H]2NC(=O)C)C(=O)CCC3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{(3S*,4R*)-4-(5-methyl-2-furyl)-1-[3-(3-thienyl)propanoyl]-3-pyrrolidinyl}acetamide

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